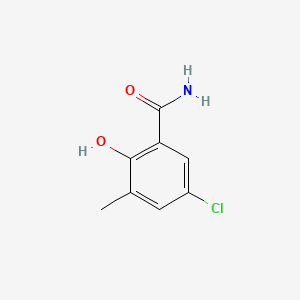
Benzamide, 5-chloro-2-hydroxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxy-3-methylbenzamide: is an organic compound with the molecular formula C8H8ClNO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-3-methylbenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like chlorobenzene for several hours .
Industrial Production Methods: On an industrial scale, the production of 5-Chloro-2-hydroxy-3-methylbenzamide may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 5-Chloro-2-hydroxy-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild heating conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed:
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Quinones or other oxidized derivatives.
Reduction Reactions: Amines or other reduced products
科学研究应用
Chemistry: 5-Chloro-2-hydroxy-3-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anti-inflammatory properties .
Industry: In the industrial sector, 5-Chloro-2-hydroxy-3-methylbenzamide is used in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to enhance their properties .
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
相似化合物的比较
5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
5-Chloro-2-hydroxybenzoic acid: Lacks the amide group, making it less versatile in certain reactions.
3-Chloro-4-hydroxybenzamide: Different substitution pattern on the benzene ring.
Uniqueness: 5-Chloro-2-hydroxy-3-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for diverse interactions with biological targets, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
40912-84-3 |
|---|---|
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12) |
InChI 键 |
CDUYYXSMTAZNGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



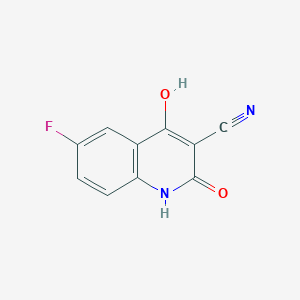
![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)


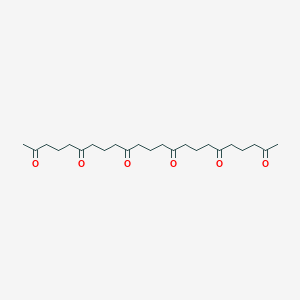



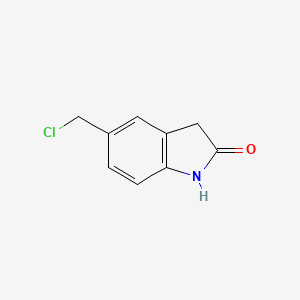
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)

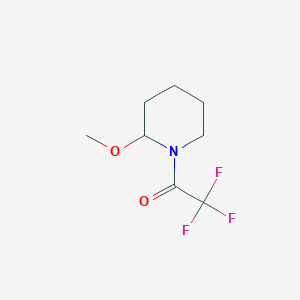
![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
